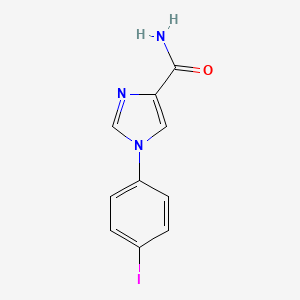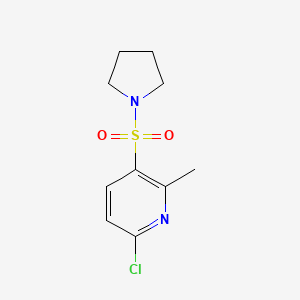
6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-chlorobenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: The 4-chlorobenzaldehyde reacts with hydrazine hydrate to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyridazine ring.
Chlorination: The resulting pyridazine derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high-quality product.
化学反応の分析
Types of Reactions
6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl and pyridazine rings can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols and electrophiles such as alkyl halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and the pyridazine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3,6-Dichloropyridazine-4-carboxylic acid: Similar in structure but with different substitution patterns.
4-Chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone: Another pyridazine derivative with distinct functional groups.
Uniqueness
6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The dual chlorine substitutions provide distinct chemical properties that can be leveraged in various research and industrial contexts.
特性
分子式 |
C11H6Cl2N2O2 |
|---|---|
分子量 |
269.08 g/mol |
IUPAC名 |
6-chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-7-3-1-6(2-4-7)10-8(11(16)17)5-9(13)14-15-10/h1-5H,(H,16,17) |
InChIキー |
VAXZXMXRNKCGSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11795285.png)


![8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride](/img/structure/B11795322.png)




![Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11795350.png)



